7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
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Overview
Description
7-Hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 1-methyl-1H-benzo[d]imidazole-2-carboxaldehyde with 4-methylpiperidine in the presence of a suitable catalyst, followed by the addition of a hydroxy group at the 7-position.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of specific solvents to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different alkyl or aryl groups at specific positions.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Medicine: It exhibits promising biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in various biological processes, leading to its therapeutic effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
8-((diethylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
(1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Uniqueness: This compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity make it a valuable candidate for further research and development.
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15-9-11-27(12-10-15)14-18-21(28)8-7-16-13-17(24(29)30-22(16)18)23-25-19-5-3-4-6-20(19)26(23)2/h3-8,13,15,28H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYLKTZCZFPERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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